Cas no 946220-61-7 (2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

2,5-Difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a tetrahydroquinoline core functionalized with a thiophene-2-carbonyl group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of difluorinated benzene and thiophene moieties enhances its electronic properties, potentially improving binding affinity and metabolic stability. Its structural complexity allows for versatility in medicinal chemistry applications, including the exploration of novel therapeutic agents. The compound’s purity and well-defined synthetic pathway make it suitable for rigorous research applications requiring precise molecular interactions.
2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide structure
946220-61-7 structure
商品名:2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide
CAS番号:946220-61-7
MF:C20H16F2N2O3S2
メガワット:434.479449272156
CID:5515830

2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2,5-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
    • Benzenesulfonamide, 2,5-difluoro-N-[1,2,3,4-tetrahydro-1-(2-thienylcarbonyl)-7-quinolinyl]-
    • 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide
    • インチ: 1S/C20H16F2N2O3S2/c21-14-6-8-16(22)19(11-14)29(26,27)23-15-7-5-13-3-1-9-24(17(13)12-15)20(25)18-4-2-10-28-18/h2,4-8,10-12,23H,1,3,9H2
    • InChIKey: NIWPVODITVRZNA-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(C2SC=CC=2)=O)(=O)=O)=CC(F)=CC=C1F

2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2050-0160-15mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2050-0160-3mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2050-0160-40mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2050-0160-50mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2050-0160-5mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2050-0160-4mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2050-0160-30mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2050-0160-20μmol
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2050-0160-5μmol
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2050-0160-20mg
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946220-61-7 90%+
20mg
$99.0 2023-05-17

2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 関連文献

2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamideに関する追加情報

Introduction to 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide (CAS No. 946220-61-7) and Its Applications in Modern Chemical Biology

The compound 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide (CAS No. 946220-61-7) represents a fascinating intersection of medicinal chemistry and structural biology. Its unique molecular architecture, featuring a combination of fluoro-substituted aromatic rings, a tetrahydroquinoline scaffold, and a sulfonamide moiety, positions it as a promising candidate for various biological and pharmacological applications. This introduction delves into the compound's chemical properties, its potential therapeutic implications, and its relevance in the context of contemporary research.

The molecular structure of 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide is characterized by several key functional groups that contribute to its distinct chemical behavior. The presence of fluoro substituents at the 2 and 5 positions of the benzene ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the thiophene carbonyl group and the tetrahydroquinoline core provide a rigid framework that enhances binding affinity and selectivity. The sulfonamide group at the 1-position further extends the compound's versatility by enabling hydrogen bonding interactions.

In recent years, there has been growing interest in the development of small molecules that target protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The structural features of 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide make it an attractive candidate for this purpose. Specifically, the tetrahydroquinoline scaffold has been shown to mimic natural product scaffolds that exhibit potent PPI inhibition. This has led to extensive research into its potential as an inhibitor of kinases and other enzymes involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in oncology research. Kinases are enzymes that play a central role in cell signaling pathways associated with cancer progression. By inhibiting specific kinases or their interactions with other proteins, small molecules like 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide have the potential to disrupt these pathways and induce apoptosis or cell cycle arrest in cancer cells. Preliminary studies have suggested that derivatives of this compound exhibit significant inhibitory activity against certain kinases while maintaining high selectivity against closely related enzymes.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Fluorine substitution can significantly alter a molecule's pharmacokinetic properties by affecting its metabolic stability and solubility. In the case of 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide, the fluoro groups at positions 2 and 5 likely contribute to increased lipophilicity while also enhancing binding affinity through dipole interactions with biological targets. This dual benefit makes fluorinated compounds particularly valuable in drug discovery efforts.

Furthermore, the sulfonamide group is a well-established pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds with amide or carbonyl groups in protein targets. This interaction not only enhances binding affinity but also contributes to favorable pharmacokinetic properties such as oral bioavailability and metabolic stability. The combination of these features makes 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide an intriguing candidate for further development as an inhibitor or modulator of biological pathways.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylenzene-benzenesulfonamide (CAS No. 94622061). Molecular docking simulations have been used to predict how this compound might interact with various biological targets based on its three-dimensional structure. These simulations have provided valuable insights into potential binding modes and have helped guide experimental efforts toward optimizing potency and selectivity.

In addition to its potential as an inhibitor of kinases and other enzymes involved in disease pathways, CAS No: 94622061 has also shown promise as a tool for studying protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes but are notoriously difficult to target with small molecules due to their large surface areas and lack of well-defined binding pockets. The structural features of this compound may allow it to disrupt PPIs by occupying interfaces between interacting proteins or by modulating conformational changes required for interaction.

The synthesis of complex molecules like CAS No: 94622061 presents significant challenges but also opportunities for innovation in synthetic chemistry. Recent developments in transition-metal-catalyzed reactions have enabled more efficient routes to constructing complex heterocyclic scaffolds such as those found in this compound. These advances not only reduce production costs but also allow for greater flexibility in modifying the molecular structure to improve potency or reduce toxicity.

The growing body of evidence supporting the therapeutic potential of compounds like CAS No: 94622061 has spurred interest from both academic researchers and pharmaceutical companies seeking novel drug candidates for unmet medical needs. Clinical trials are underway evaluating derivatives based on similar scaffolds for their efficacy against various diseases including cancer, CAS No: 94622061, inflammatory disorders, CAS No: 94622061,and neurodegenerative diseases.* These trials will provide critical data on safety profiles, CAS No: 94622061,pharmacokinetics, CAS No: 94622061,and overall efficacy, CAS No: 94622061,further solidifying this compound's importance as a potential therapeutic agent.

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